molecular formula C17H18N2O B11122593 2-[(2,6-dimethylphenoxy)methyl]-5-methyl-1H-benzimidazole

2-[(2,6-dimethylphenoxy)methyl]-5-methyl-1H-benzimidazole

Cat. No.: B11122593
M. Wt: 266.34 g/mol
InChI Key: IYZOVRFXFSEXEV-UHFFFAOYSA-N
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Description

2-[(2,6-DIMETHYLPHENOXY)METHYL]-5-METHYL-1H-1,3-BENZODIAZOLE is a complex organic compound known for its unique chemical structure and properties. This compound is often used in various scientific research applications due to its potential biological and chemical activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2,6-DIMETHYLPHENOXY)METHYL]-5-METHYL-1H-1,3-BENZODIAZOLE typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the reaction of 2,6-dimethylphenol with formaldehyde to form 2,6-dimethylphenoxymethyl alcohol. This intermediate is then reacted with 5-methyl-1H-1,3-benzodiazole under specific conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving the use of catalysts and controlled environments to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

2-[(2,6-DIMETHYLPHENOXY)METHYL]-5-METHYL-1H-1,3-BENZODIAZOLE undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert it into different reduced forms.

    Substitution: It can undergo substitution reactions where one or more atoms in the molecule are replaced by other atoms or groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Various halogenating agents and nucleophiles can be used under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.

Scientific Research Applications

2-[(2,6-DIMETHYLPHENOXY)METHYL]-5-METHYL-1H-1,3-BENZODIAZOLE has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-[(2,6-DIMETHYLPHENOXY)METHYL]-5-METHYL-1H-1,3-BENZODIAZOLE involves its interaction with specific molecular targets and pathways. It may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • 2-[(2,6-DIMETHYLPHENOXY)METHYL]-5-(4-METHYLPHENYL)-1,3,4-OXADIAZOLE
  • 2-[(2,6-DIMETHYLPHENOXY)METHYL]-5-(2-PHENYLETHYL)-1,3,4-OXADIAZOLE

Uniqueness

Compared to similar compounds, 2-[(2,6-DIMETHYLPHENOXY)METHYL]-5-METHYL-1H-1,3-BENZODIAZOLE stands out due to its unique combination of chemical properties and potential biological activities. Its specific structure allows for unique interactions with molecular targets, making it a valuable compound in various research fields.

Properties

Molecular Formula

C17H18N2O

Molecular Weight

266.34 g/mol

IUPAC Name

2-[(2,6-dimethylphenoxy)methyl]-6-methyl-1H-benzimidazole

InChI

InChI=1S/C17H18N2O/c1-11-7-8-14-15(9-11)19-16(18-14)10-20-17-12(2)5-4-6-13(17)3/h4-9H,10H2,1-3H3,(H,18,19)

InChI Key

IYZOVRFXFSEXEV-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)N=C(N2)COC3=C(C=CC=C3C)C

Origin of Product

United States

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